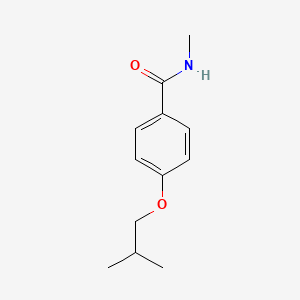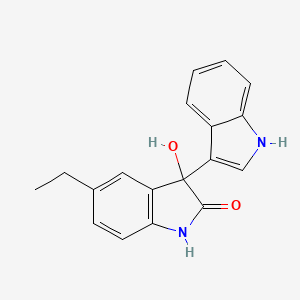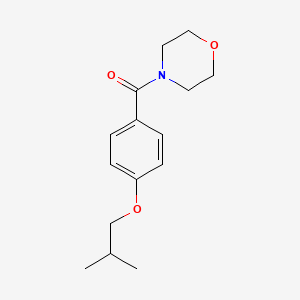![molecular formula C18H19NO4 B4400659 4-{[(2-methoxy-5-methylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4400659.png)
4-{[(2-methoxy-5-methylphenyl)amino]carbonyl}phenyl propionate
Übersicht
Beschreibung
4-{[(2-methoxy-5-methylphenyl)amino]carbonyl}phenyl propionate, also known as MMPP, is a synthetic compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). MMPP has been widely studied for its potential therapeutic applications in various medical conditions.
Wirkmechanismus
The mechanism of action of 4-{[(2-methoxy-5-methylphenyl)amino]carbonyl}phenyl propionate involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in inflammation and pain. This compound selectively inhibits the COX-2 enzyme, which is induced during inflammation and is responsible for the production of prostaglandins.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects in various animal models. This compound has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This compound has been reported to have a good safety profile and low toxicity in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
4-{[(2-methoxy-5-methylphenyl)amino]carbonyl}phenyl propionate has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, this compound has some limitations, such as its poor solubility in water and its potential to cause gastrointestinal side effects.
Zukünftige Richtungen
The future directions for 4-{[(2-methoxy-5-methylphenyl)amino]carbonyl}phenyl propionate research include the development of more efficient and cost-effective synthesis methods, the identification of new therapeutic applications, and the investigation of the potential side effects and toxicity in humans. This compound has the potential to be a promising therapeutic agent in various medical conditions, and further research is needed to fully understand its mechanism of action and potential clinical applications.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in various medical conditions. This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects, as well as anti-cancer properties. This compound has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, further research is needed to fully understand its mechanism of action and potential clinical applications.
Wissenschaftliche Forschungsanwendungen
4-{[(2-methoxy-5-methylphenyl)amino]carbonyl}phenyl propionate has been extensively studied for its potential therapeutic applications in various medical conditions such as inflammation, pain, and cancer. Inflammation is a complex biological response to harmful stimuli that can lead to tissue damage and chronic diseases. This compound has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, which can reduce inflammation and pain.
Eigenschaften
IUPAC Name |
[4-[(2-methoxy-5-methylphenyl)carbamoyl]phenyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-4-17(20)23-14-8-6-13(7-9-14)18(21)19-15-11-12(2)5-10-16(15)22-3/h5-11H,4H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBNMNFTDZLHGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4400598.png)
![1-[4-(2-benzylphenoxy)butyl]-1H-imidazole hydrochloride](/img/structure/B4400604.png)

![2-chloro-N-{4-[(cyclopentylamino)sulfonyl]phenyl}benzamide](/img/structure/B4400614.png)
![3-{5-[1-(4-chloro-3-methylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4400635.png)

![1-[2-(3-isopropoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B4400649.png)
![4-[2-(3-butoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4400653.png)
![1-[3-(4-sec-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4400662.png)
![1-(4-{2-[2-(4-morpholinyl)ethoxy]ethoxy}phenyl)-1-propanone hydrochloride](/img/structure/B4400669.png)

![1-methyl-4-{2-[(4-methylphenyl)thio]ethyl}piperazine hydrochloride](/img/structure/B4400684.png)